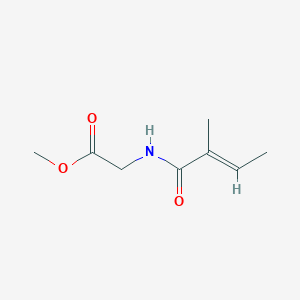
N-Tiglylglycine methyl ester
Overview
Description
N-Tiglylglycine methyl ester (NTGM) is an organic compound that has a wide variety of uses in scientific research. It is a derivative of tiglylglycine, an amino acid, and is often used as a model compound for studying the structure and function of proteins. NTGM has been extensively studied in the fields of biochemistry, physiology, and pharmacology, and is used to study the effects of drugs and other compounds on cellular processes.
Scientific Research Applications
Low-Temperature FT-IR and Molecular Orbital Study
A study by Gómez-Zavaglia & Fausto (2003) highlighted the conformational states of N,N-dimethylglycine methyl ester (DMG-Me) in different media, showing that its stability and conformation change between gas phase and condensed media. This research provides insight into the structural dynamics of related ester compounds under varying conditions, which could be relevant for understanding the behavior of N-Tiglylglycine methyl ester in similar studies (Gómez-Zavaglia & Fausto, 2003).
New Atropoisomeric Alkenylphenylglycine Derivatives
Research on the synthesis of atropoisomeric alkenylphenylglycine derivatives by Bizhanova et al. (2017) involved the creation of compounds that could have implications for the development of new materials and pharmaceuticals. This approach to synthesizing derivatives might offer pathways to novel applications for this compound in the synthesis of bioactive molecules (Bizhanova et al., 2017).
Catalytic Asymmetric Synthesis
Elaridi, Jackson, & Robinson (2005) described a catalytic asymmetric synthesis of 5,5-dimethylproline from an ester derivative, showcasing the potential of this compound in asymmetric synthesis and its application in producing enantioselective compounds, which are crucial in drug development and synthetic chemistry (Elaridi, Jackson, & Robinson, 2005).
Brain-Penetrating Prodrug for PET Imaging
Hoffmann et al. (2021) developed a brain-penetrating prodrug, [18F]ALX5406, for PET imaging to visualize GlyT1 in the brain, derived from the metabolic intermediate sarcosine (N-methylglycine). This research illustrates the use of ester derivatives in creating diagnostic tools for neurological conditions, indicating potential applications for this compound in developing imaging agents (Hoffmann et al., 2021).
Gas-phase H/D Exchange Studies
A study on the gas-phase H/D exchange of sodiated glycine oligomers by Cox et al. (2004) revealed insights into the molecular structure and reactions of amino acid esters. Such research enhances our understanding of the chemical properties and reaction mechanisms of this compound and its analogs (Cox et al., 2004).
Mechanism of Action
Target of Action
N-Tiglylglycine methyl ester, also known as Tiglyl Glycine Methyl Ester, is a metabolite of the essential amino acid Isoleucine . The primary target of this compound is the enzyme glycine N-acyltransferase (EC 2.3.1.13) . This enzyme catalyzes the chemical reaction that combines acyl-CoA and glycine to produce CoA and N-acylglycine .
Mode of Action
The compound interacts with its target, glycine N-acyltransferase, by serving as a substrate for the enzyme . The enzyme catalyzes the reaction of acyl-CoA and glycine to produce CoA and N-acylglycine . This interaction results in the production of N-acylglycine, a crucial component in various biochemical reactions.
Biochemical Pathways
This compound is involved in the catabolism of isoleucine . It is an intermediate product in this pathway, which plays a significant role in protein synthesis and energy production. The downstream effects of this pathway include the production of important metabolites like glutathione, cysteine, and taurine .
Pharmacokinetics
It is known that the compound can be detected in human and animal urine samples , suggesting that it is excreted through the urinary system
Result of Action
The result of the action of this compound is the production of N-acylglycine . This compound has been identified as a potential urinary marker for diagnosing treatment failure in tuberculosis patients . This suggests that the compound may have significant effects at the molecular and cellular levels.
Action Environment
The action of this compound is likely influenced by various environmental factors, including the presence of other metabolites, the pH of the environment, and the presence of the target enzyme, glycine N-acyltransferase . .
Biochemical Analysis
Biochemical Properties
N-Tiglylglycine methyl ester plays a significant role in biochemical reactions, particularly in the catabolism of isoleucine. It is produced through the action of glycine N-acyltransferase (EC 2.3.1.13), an enzyme that catalyzes the reaction between acyl-CoA and glycine to form CoA and N-acylglycine . This compound interacts with various enzymes and proteins, including glycine N-acyltransferase, which facilitates its formation. The interactions between this compound and these biomolecules are crucial for maintaining amino acid metabolism and energy production in cells .
Cellular Effects
This compound influences various cellular processes, including cell signaling pathways, gene expression, and cellular metabolism. It has been observed to affect mitochondrial function, as it is associated with mitochondrial disorders and genetic conditions . The compound’s impact on cell signaling pathways and gene expression can lead to changes in cellular metabolism, affecting the overall function and health of cells .
Molecular Mechanism
The molecular mechanism of this compound involves its interaction with specific enzymes and proteins. It binds to glycine N-acyltransferase, facilitating the conversion of acyl-CoA and glycine into N-acylglycine . This interaction is essential for the compound’s role in amino acid metabolism. Additionally, this compound may influence gene expression by modulating the activity of transcription factors and other regulatory proteins .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time. The compound’s stability and degradation are important factors that influence its long-term effects on cellular function. Studies have shown that this compound can be stable under certain conditions, but its degradation products may have different biochemical properties . Long-term exposure to the compound in in vitro or in vivo studies can lead to changes in cellular metabolism and function .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At low doses, the compound may have beneficial effects on amino acid metabolism and energy production. At high doses, it can lead to toxic or adverse effects, including mitochondrial dysfunction and metabolic imbalances . These threshold effects are important for understanding the compound’s safety and efficacy in therapeutic applications .
Metabolic Pathways
This compound is involved in the metabolic pathways of amino acids, particularly isoleucine. It is an intermediate product in the catabolism of isoleucine, which involves several enzymes and cofactors . The compound’s role in these pathways is crucial for maintaining metabolic flux and regulating metabolite levels in cells .
Transport and Distribution
The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins. These interactions influence the compound’s localization and accumulation in different cellular compartments . Understanding the transport mechanisms of this compound is essential for elucidating its role in cellular metabolism and function .
Subcellular Localization
This compound is localized in specific subcellular compartments, where it exerts its biochemical effects. The compound may be directed to particular organelles, such as mitochondria, through targeting signals and post-translational modifications . Its subcellular localization is important for its activity and function in cellular metabolism .
properties
IUPAC Name |
methyl 2-[[(E)-2-methylbut-2-enoyl]amino]acetate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H13NO3/c1-4-6(2)8(11)9-5-7(10)12-3/h4H,5H2,1-3H3,(H,9,11)/b6-4+ | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IFMXGUOYXDBGDS-GQCTYLIASA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC=C(C)C(=O)NCC(=O)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C/C=C(\C)/C(=O)NCC(=O)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H13NO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00418641 | |
| Record name | N-Tiglylglycine methyl ester | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00418641 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
171.19 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
55649-53-1 | |
| Record name | N-Tiglylglycine methyl ester | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00418641 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



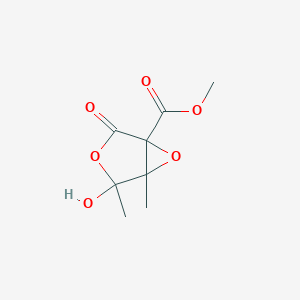



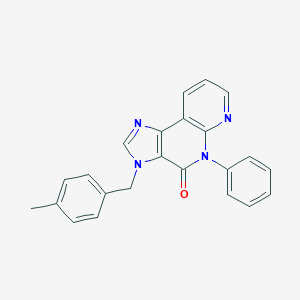
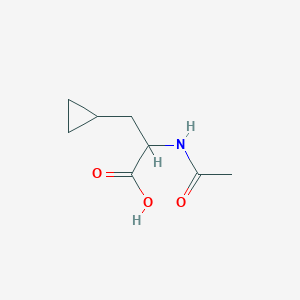

![tert-butyl 5-oxohexahydrocyclopenta[c]pyrrole-2(1H)-carboxylate](/img/structure/B141482.png)
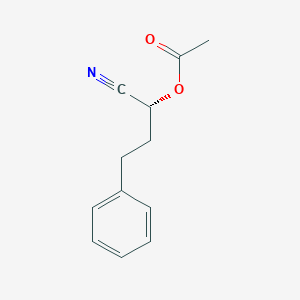




![N-[1-[(1-amino-1-oxo-3-phenylpropan-2-yl)amino]-5-(diaminomethylideneamino)-1-oxopentan-2-yl]-2-(pyrrolidine-2-carbonylamino)pentanediamide](/img/structure/B141496.png)